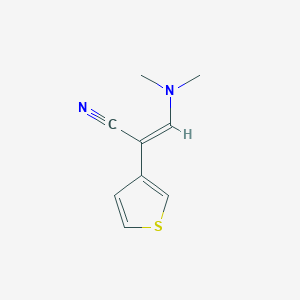

(2Z)-3-(dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)6-9(5-10)8-3-4-12-7-8/h3-4,6-7H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNVBOGFFQQJQ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile (CAS Number: 165404-37-5) is a member of the class of compounds known for their diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation highlights the presence of a thiophene ring and a dimethylamino group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 178.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 165404-37-5 |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Rycaj et al. demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis, as evidenced by increased levels of caspases in treated cells. Furthermore, it has been observed to inhibit cell proliferation through the modulation of signaling pathways associated with cell cycle regulation.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Rycaj et al. |

| Anticancer | Induction of apoptosis | Zonidis |

| Cytotoxicity | Selective against cancer cells | Rycaj et al. |

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, causing destabilization and eventual cell death.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

- Signal Transduction Modulation : It may influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, suggesting its potential as a therapeutic agent against resistant strains.

Case Study 2: Cancer Cell Line Testing

A series of assays were performed on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 15 µM for MCF-7 and 20 µM for HT29 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Geometry

| Compound Name | Substituents (Donor/Acceptor) | Dihedral Angle (°) | Crystal Packing Motif | Reference |

|---|---|---|---|---|

| (2Z)-3-(Dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile | Thiophen-3-yl (donor), –CN (acceptor) | Not reported | Likely S···π interactions | [14] |

| (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | 4-Bromophenyl, 4-dimethylaminophenyl | 0–5 (planar) | π-π stacking, C–H···Br | [15] |

| (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile | Diphenylamino (donor), pyridin-3-yl | 10–15 | Strong π-π interactions | [3], [6] |

| (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile | 4-Methylphenyl, 2-naphthyl | 60.30 | Weak C–H···π, herringbone | [17] |

Key Observations :

- The thiophene-containing compound likely exhibits S···π interactions due to sulfur’s polarizability, distinct from halogen- or phenyl-driven packing in analogs .

- Planarity is maximized in bromophenyl/dimethylamino derivatives (dihedral angle ~0–5°), enhancing conjugation and optoelectronic performance .

- Bulky substituents like naphthyl introduce steric hindrance (e.g., 60.30° dihedral angle in [17]), reducing conjugation efficiency.

Electronic and Optical Properties

Table 2: HOMO-LUMO Gaps and Emission Characteristics

| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) | Emission λ (nm) | Solvent | Reference |

|---|---|---|---|---|---|---|

| This compound | –5.2* | –2.8* | 2.4* | Not reported | Theoretical (CHCl₃) | [14] |

| (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | –5.5 | –2.9 | 2.6 | 550 (crystalline) | Solid state | [15] |

| (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile | –5.1 | –2.6 | 2.5 | 480 (solution) | Dichloromethane | [3], [6] |

Key Observations :

- The dimethylamino-thiophene derivative has a moderate HOMO-LUMO gap (2.4 eV), comparable to diphenylamino analogs (2.5 eV). The thiophene’s electron-rich nature slightly raises HOMO energy relative to bromophenyl derivatives .

- Emission wavelengths vary with substituents: bromophenyl/dimethylamino derivatives show red-shifted emission (550 nm) due to enhanced conjugation and aggregation-induced emission (AIE) in the solid state .

Key Observations :

- The target compound is synthesized via Knoevenagel condensation, similar to other acrylonitriles, but requires thiophene-3-carbaldehyde as a precursor .

- Microwave methods (e.g., [6]) improve yields (85%) compared to conventional heating.

Q & A

Basic: What experimental methods are recommended for optimizing the synthesis of (2Z)-3-(dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile?

A Knoevenagel condensation between thiophen-3-carbaldehyde and dimethylaminoacetonitrile derivatives is a common approach. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can improve yield and reduce side reactions compared to conventional heating . Solvent selection (e.g., ethanol or acetonitrile) and catalyst choice (e.g., piperidine or ammonium acetate) should be systematically varied. Reaction progress should be monitored via TLC or HPLC, and purification achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can X-ray crystallography resolve discrepancies in reported molecular geometries of this compound?

Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation (λ = 0.7–1.0 Å) provides high-resolution data to resolve ambiguities in double-bond configuration (Z/E isomerism) and substituent orientation. SHELXL refinement with anisotropic displacement parameters can clarify torsional angles and non-covalent interactions . For challenging cases (e.g., twinning or disorder), employ SHELXD for structure solution and OLEX2 for visualization . Compare derived bond lengths (e.g., C=N: ~1.15 Å, C-S: ~1.70 Å) with DFT-optimized geometries to validate accuracy .

Basic: What spectroscopic techniques are essential for characterizing the photophysical properties of this compound?

- UV-Vis spectroscopy (in DCM or THF) to identify π→π* and charge-transfer transitions (200–500 nm).

- Fluorescence spectroscopy (λex = 350–400 nm) to measure emission maxima and quantum yields (using quinine sulfate as a standard).

- Time-resolved fluorescence to determine excited-state lifetimes (e.g., mono- or multi-exponential decay) .

Advanced: How do crystal packing and polymorphism influence emission properties in this compound?

Polymorphs exhibit distinct emission due to variations in π-π stacking and intermolecular charge transfer. For example, needle-like crystals may show blue-shifted emission (450 nm) compared to plate-like forms (480 nm) due to reduced exciton coupling . Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C-H⋯N, S⋯π), while PIXEL calculations model energy frameworks to correlate packing with optical behavior .

Advanced: How can DFT/M06-2X calculations predict solvent effects on the compound’s electronic structure?

Optimize the molecular geometry in Gaussian09 using the M06-2X/6-311+G(d,p) level. Compute solvent effects (e.g., chloroform, DMSO) via the PCM model. Analyze frontier orbitals:

- HOMO : Localized on the dimethylamino-thiophene donor.

- LUMO : Dominated by the acrylonitrile acceptor.

Solvent polarity increases the HOMO-LUMO gap (ΔE = 3.2–3.5 eV), red-shifting absorption . Compare computed λmax with experimental UV-Vis data to validate solvatochromic trends.

Basic: What strategies mitigate aggregation-caused quenching (ACQ) in fluorescence studies?

- Dope the compound into polymer matrices (e.g., PVK) at 1–5 wt% to reduce π-π stacking.

- Use sterically bulky substituents (e.g., tert-butyl groups) or introduce twisted conformations via meta-substitution on the thiophene ring .

- Measure emission in dilute solutions (<10<sup>−5</sup> M) or frozen matrices (77 K) to isolate monomeric behavior .

Advanced: How do supramolecular interactions dictate solid-state reactivity?

Graph set analysis (Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) dimers) that stabilize specific conformers. For photodimerization reactions, monitor [2+2] cycloaddition kinetics via in-situ Raman spectroscopy under UV light. Crystal engineering (e.g., co-crystallization with dicarboxylic acids) can preorganize double bonds for regioselective reactivity .

Basic: What electrochemical methods assess the compound’s charge-transport properties?

Cyclic voltammetry (0.1 M TBAPF6 in acetonitrile) reveals oxidation (Epa ~ +0.8 V vs. Fc/Fc<sup>+</sup>) and reduction (Epc ~ −1.2 V) potentials. Calculate ionization potential (IP = 5.1 eV) and electron affinity (EA = 3.0 eV) using IP = Eonset<sup>ox</sup> + 4.4 and EA = Eonset<sup>red</sup> + 4.4. These values correlate with hole/electron mobility in OLED devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.